Evidence Item 1: Crystallographic Conformation and Solid-State Packing vs. Unsubstituted Pyrimidine-5-boronic Acid
The boronic acid group in 2-benzyloxypyrimidine-5-boronic acid adopts a syn–anti conformation and is almost coplanar with the aromatic rings, with a dihedral angle of 3.8(2)° [1]. Adjacent molecules form centrosymmetric dimers via paired O–H···O hydrogen bonds in an R₂²(8) motif, which has been demonstrated to be energetically very favorable [1]. In contrast, the unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) does not form centrosymmetric hydrogen-bonded dimers in its crystal structure; its two hydroxyl H atoms adopt the usual exo–endo orientation without dimer formation [2]. The O···B stacking distance in the benzyloxy derivative is 3.136(2) Å and C(π)···B stacking distance is 3.393(2) Å, which link parallel chains into layers parallel to (010) [1]. This distinct solid-state architecture influences bulk stability, handling properties, and dissolution behavior during storage and reaction setup.
| Evidence Dimension | Boronic acid group conformation and crystal packing motif |
|---|---|
| Target Compound Data | Syn–anti conformation; dihedral angle 3.8(2)°; centrosymmetric R₂²(8) hydrogen-bonded dimers; O···B 3.136(2) Å; C(π)···B 3.393(2) Å |
| Comparator Or Baseline | Pyrimidine-5-boronic acid (CAS 109299-78-7): exo–endo hydroxyl orientation; does not form centrosymmetric hydrogen-bonded dimers |
| Quantified Difference | Dihedral angle difference: 3.8° for target vs. not reported for comparator (exo–endo orientation); qualitative difference in dimer formation (centrosymmetric dimers present vs. absent) |
| Conditions | Single-crystal X-ray diffraction at 100 K; Mo Kα radiation; monoclinic P2₁/n space group; R[F² > 2σ(F²)] = 0.053 |
Why This Matters
The energetically favorable centrosymmetric dimer motif contributes to predictable solid-state stability during benchtop storage, which is directly relevant to procurement decisions regarding shelf-life and handling reproducibility relative to the unsubstituted analog.
- [1] Durka K, Kliś T, Serwatowski J. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E. 2014;70(12):o1259–o1260. doi:10.1107/S1600536814024519 View Source
- [2] Saygili N, Batsanov AS, Bryce MR. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. 2004;2(6):852–857. doi:10.1039/b314624n View Source
